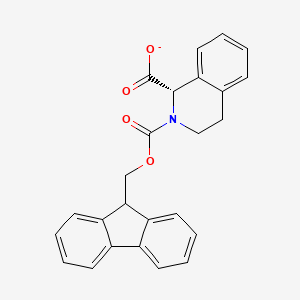

Fmoc-L-Tic-OH

Beschreibung

BenchChem offers high-quality Fmoc-L-Tic-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Tic-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H20NO4- |

|---|---|

Molekulargewicht |

398.4 g/mol |

IUPAC-Name |

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylate |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m0/s1 |

InChI-Schlüssel |

AGSTVRGPOSEJQQ-QHCPKHFHSA-M |

Isomerische SMILES |

C1CN([C@@H](C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Kanonische SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Fmoc-L-Tic-OH solid-phase peptide synthesis protocol

Application Note: High-Efficiency Incorporation of Fmoc-L-Tic-OH in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Structural Context

Fmoc-L-Tic-OH (Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained amino acid analogue of Phenylalanine (Phe). It is widely utilized in medicinal chemistry—most notably in the development of delta-opioid receptor antagonists (e.g., TIPP analogs)—to induce specific secondary structures such as

However, Tic presents a unique dual challenge in SPPS:

-

Steric Bulk: The bicyclic isoquinoline ring system creates significant steric hindrance.

-

Secondary Amine: Like Proline, the N-terminus of Tic is a secondary amine. Once Fmoc-Tic is deprotected, coupling the subsequent amino acid onto this hindered secondary amine is the rate-limiting step and the most common point of synthetic failure (deletion sequences).

This guide provides an optimized protocol focusing on overcoming the nucleophilic sluggishness of the Tic secondary amine.

Part 2: Critical Mechanistic Analysis

The Steric Bottleneck

Unlike primary amino acids, the nitrogen atom in Tic is embedded within a tetrahydroisoquinoline ring. When attempting to couple the next amino acid (AA

-

Standard Reagents Fail: Carbodiimide-mediated couplings (DIC/HOBt) are often too slow, leading to incomplete coupling and deletion sequences (Des-AA

peptide). -

The Solution: The use of aminium/uronium salts (HATU) or phosphonium salts (PyAOP) with HOAt (1-hydroxy-7-azabenzotriazole) is strictly required to accelerate reaction kinetics.

Racemization Risks

While secondary amines generally resist oxazolone-mediated racemization better than primary amines, the high activation energy required to couple onto Tic can necessitate prolonged base exposure.

-

Mitigation: Use sym-collidine (2,4,6-trimethylpyridine) instead of DIPEA during the critical coupling step to maintain a slightly lower basicity profile while ensuring efficient acylation.

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for Tic incorporation, highlighting the divergence from standard SPPS cycles.

Figure 1: Decision tree for Fmoc-Tic-OH incorporation. The red node indicates the high-risk step requiring the optimized protocol described below.

Part 4: Detailed Experimental Protocol

Reagents Required:

-

Fmoc-L-Tic-OH (High purity, >99%)

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt.

-

Bases: DIPEA (N,N-Diisopropylethylamine), 2,4,6-Collidine.

-

Solvent: DMF (Peptide synthesis grade, amine-free).

Phase 1: Coupling Fmoc-Tic-OH (The Easy Step)

Incorporating Tic into the chain is generally straightforward.

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation:

-

Dissolve Fmoc-L-Tic-OH (3.0 eq) and COMU or HBTU (2.9 eq) in minimal DMF.

-

Add DIPEA (6.0 eq).

-

Note: Standard activation works here because the nucleophile on the resin is usually a primary amine.

-

-

Coupling: Add mixture to resin. Shake for 60 minutes at room temperature.

-

Monitoring: Perform a Kaiser test. (Result should be negative/colorless).

Phase 2: Deprotection of Tic

-

Reagent: 20% Piperidine in DMF.

-

Cycle: Treat resin for 5 min, drain, then treat for 15 min.

-

Wash: Extensive washing with DMF (

) is crucial to remove piperidine, which can cause side reactions during the next sensitive coupling. -

Test: The Chloranil test (for secondary amines) is preferred over Kaiser. A positive result (blue/green beads) confirms the free secondary amine of Tic.

Phase 3: Coupling ONTO Tic (The Critical Step)

This step requires aggressive activation to overcome the steric hindrance of the Tic secondary amine.

-

Amino Acid Prep: Weigh the next amino acid (Fmoc-AA-OH, 4.0 eq).

-

Activator Prep: Weigh HATU (3.9 eq) and HOAt (4.0 eq).

-

Why HOAt? The aza-analog creates a more reactive ester and utilizes the "neighboring group effect" to accelerate coupling to hindered amines [1].

-

-

Base Addition: Dissolve AA and activators in DMF. Add 2,4,6-Collidine (8.0 eq).

-

Why Collidine? It is a weaker base than DIPEA, reducing the risk of epimerization during this slow coupling reaction while sufficiently neutralizing the system [2].

-

-

Reaction: Add to the resin-bound Tic-peptide.

-

Time: Allow to react for 2 to 4 hours .

-

-

Double Coupling (Mandatory):

-

Drain the vessel.[2]

-

Repeat the coupling with fresh reagents (Fmoc-AA/HATU/HOAt/Collidine) for another 2 hours .

-

-

Capping (Recommended): After double coupling, treat with Acetic Anhydride/Pyridine/DMF to cap any unreacted Tic amines, preventing deletion sequences in the final product.

Part 5: Data Summary & Troubleshooting

Comparative Coupling Efficiency on Secondary Amines

The following table summarizes expected yields when coupling steric residues (like Val or Ile) onto the secondary amine of Tic.

| Coupling Reagent | Base | Reaction Time | Est.[1][3][4] Coupling Efficiency | Risk Factor |

| DIC / HOBt | None | 18 h | < 60% | High (Deletion sequences) |

| HBTU / DIPEA | DIPEA | 2 h | 75-85% | Moderate (Incomplete) |

| PyBOP / DIPEA | DIPEA | 2 h | 85-90% | Low |

| HATU / HOAt | Collidine | 2 x 2 h | > 98% | Optimal |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Deletion Sequence (M-AA) | Incomplete coupling onto Tic. | Switch to HATU/HOAt. Increase temperature to 50°C (if AA is not Cys/His). |

| Mass +51 Da | Piperidine adduct (3-(1-piperidinyl)alanine).[5] | Occurs if C-terminal is Cys.[5] Use 2-chlorotrityl resin or minimize base exposure.[1] |

| Low Solubility | Tic peptides are hydrophobic.[4] | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling. |

Part 6: References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Schiller, P. W., et al. (1992). Synthesis and in vitro opioid activity of TIPP (H-Tyr-Tic-Phe-Phe-OH), a highly specific delta opioid antagonist. Journal of Medicinal Chemistry, 35(22), 4232–4234.

-

Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology.

-

Iris Biotech GmbH. (2023). Technical Note: Coupling of Sterically Hindered Amino Acids.

Sources

Application Notes and Protocols for the Fmoc Deprotection of Tic Residues

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of constrained amino acids into peptide sequences is a pivotal strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally restricted phenylalanine analogue, is of significant interest. However, its rigid, bicyclic structure presents a considerable steric impediment to standard solid-phase peptide synthesis (SPPS) protocols, particularly during the Nα-Fmoc deprotection step. Incomplete Fmoc removal from Tic residues leads to the accumulation of deletion sequences, compromising the yield and purity of the target peptide. This document provides a detailed guide to understanding and overcoming the challenges associated with Fmoc deprotection of Tic, offering optimized protocols and explaining the chemical principles that underpin these advanced strategies.

Introduction: The Challenge of Sterically Hindered Residues in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis, prized for its base lability which allows for orthogonal protection schemes in the presence of acid-labile side-chain protecting groups.[1] The standard deprotection procedure, typically employing a 20% solution of piperidine in N,N-dimethylformamide (DMF), is highly efficient for most proteinogenic amino acids.[2]

However, the efficiency of this reaction is significantly diminished when encountering sterically hindered amino acids such as Tic. The bulky nature of the Tic side chain can physically obstruct the approach of the piperidine base to the acidic proton on the fluorenyl ring system, leading to sluggish and incomplete deprotection.[3] This "difficult deprotection" is a common issue with other bulky residues and can be exacerbated by on-resin peptide aggregation, where inter- and intra-chain hydrogen bonding further reduces the accessibility of the N-terminus.[4] Incomplete deprotection results in the formation of deletion peptides, which are often difficult to separate from the desired product during purification.[3]

Mechanistic Considerations of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[3] The process can be broken down into two key steps:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is the rate-determining step and is significantly influenced by steric hindrance around the N-terminus.[3]

-

β-Elimination and Dibenzofulvene (DBF) Scavenging: The resulting carbanion is unstable and undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. The excess secondary amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[3]

For sterically hindered residues like Tic, the initial proton abstraction is slow, leading to incomplete Fmoc removal within standard reaction times. Therefore, strategies to enhance the efficiency of this step are crucial for successful synthesis of Tic-containing peptides.

Optimized Protocols for Fmoc Deprotection of Tic Residues

Based on empirical evidence and an understanding of the reaction mechanism, several optimized protocols have been developed to address the challenge of Fmoc deprotection of Tic.

Extended Piperidine Treatment (Double Deprotection)

For moderately hindered sequences, a straightforward approach is to extend the exposure to the deprotection reagent. This can be achieved by performing the standard deprotection cycle twice.

Protocol 3.1: Extended Piperidine Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

First Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Agitate gently.

-

Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 1 min).

-

Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 x 1 min) to ensure complete removal of piperidine and the DBF-piperidine adduct.

-

Monitoring: The completion of the deprotection can be monitored by taking an aliquot of the DMF wash and performing a colorimetric test (e.g., Kaiser test or Chloranil test). For N-alkylated amino acids like Tic, the Chloranil test is more appropriate.

Utilization of a Stronger, Non-Nucleophilic Base: DBU

For severely hindered Tic residues or in cases of significant on-resin aggregation, a more potent deprotection cocktail is often necessary. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can significantly accelerate the rate of proton abstraction from the Fmoc group.[5] However, as a non-nucleophilic base, DBU cannot scavenge the liberated DBF. Therefore, it is typically used in combination with a nucleophilic scavenger like piperidine or piperazine.[5][6]

A combination of DBU and piperazine has been shown to be particularly effective for rapid and efficient Fmoc deprotection, even for difficult sequences.[6]

Protocol 3.2: DBU/Piperazine Deprotection

-

Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in NMP (N-Methyl-2-pyrrolidone) or DMF. NMP is often preferred for its ability to disrupt peptide aggregation.

-

Resin Swelling: Swell the peptide-resin in the chosen solvent (NMP or DMF) for 30-60 minutes.

-

Deprotection: Treat the resin with the DBU/piperazine solution for 5-10 minutes. For particularly difficult sequences, the treatment time can be extended to 15 minutes.

-

Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with the corresponding solvent (NMP or DMF) (5-7 x 1 min).

-

Monitoring: As with the extended piperidine protocol, monitor the completion of the deprotection using an appropriate colorimetric test.

Comparative Analysis of Deprotection Reagents

The choice of deprotection reagent and protocol should be guided by the specific peptide sequence and the observed difficulty of the deprotection step.

| Deprotection Cocktail | Composition | Typical Reaction Time | Advantages | Disadvantages | Recommended for |

| Standard Piperidine | 20% Piperidine in DMF | 2 x 5-10 min | Standard, well-established, cost-effective. | May be insufficient for sterically hindered residues like Tic. | Routine synthesis of non-hindered peptides. |

| Extended Piperidine | 20% Piperidine in DMF | 2 x 10-15 min | Simple modification of the standard protocol. | Increased reaction time; may still be incomplete for very difficult sequences. | Moderately hindered Tic residues or when aggregation is minimal. |

| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF/NMP | 5-15 min | Faster and more effective than piperidine alone.[5] | DBU can promote side reactions like aspartimide formation.[4] | Sterically hindered residues where standard methods fail. |

| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | 5-10 min | Highly efficient and rapid deprotection.[6] Piperazine is a less toxic alternative to piperidine. | Potential for side reactions associated with DBU. | Severely hindered Tic residues and aggregation-prone sequences. |

Potential Side Reactions and Mitigation Strategies

The use of stronger bases and extended reaction times can increase the risk of side reactions.

-

Diketopiperazine (DKP) Formation: When Tic is the N-terminal or the second residue in the sequence, the deprotected dipeptide can cyclize and cleave from the resin. This is a common side reaction, especially with proline and other N-substituted amino acids at the second position.

-

Mitigation: Utilizing a 2-chlorotrityl chloride resin can suppress DKP formation due to the steric bulk of the trityl group.[4]

-

-

Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, the strong basic conditions of DBU-containing cocktails can promote the formation of a cyclic aspartimide. This can lead to racemization and the formation of β-aspartyl peptides.

-

Mitigation: The addition of an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to suppress aspartimide formation.[7] For sequences highly prone to this side reaction, using a milder deprotection reagent may be necessary.

-

Experimental Workflow and Visualization

The following diagram illustrates the decision-making process for selecting an appropriate Fmoc deprotection strategy for Tic-containing peptides.

Figure 1. Decision workflow for Fmoc deprotection of Tic residues.

Conclusion

The successful incorporation of the sterically hindered Tic residue into synthetic peptides requires a departure from standard Fmoc deprotection protocols. By understanding the mechanistic basis of the challenge, researchers can employ rational strategies to ensure complete and efficient deprotection. Extended treatment with piperidine offers a simple first-line approach, while the use of stronger base cocktails containing DBU provides a more robust solution for particularly difficult sequences. Careful monitoring of the deprotection step and awareness of potential side reactions are paramount to achieving high-purity Tic-containing peptides for downstream applications in drug discovery and development.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

-

Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(10), 8349-8357. [Link]

-

Albericio, F., et al. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896. [Link]

-

Fields, G. B. (1995). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press. [Link]

-

Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. [Link]

- Liguori, A., et al. (2012). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Lakehead University.

-

Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. Retrieved from [Link]

-

Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 91-97. [Link]

-

Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

-

Bode, J. W. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Israel Journal of Chemistry, 60(3-4), 196-208. [Link]

-

Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(10), 8349-8357. [Link]

-

Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1241-1250. [Link]

-

Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

Sources

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: A Comparative Guide to the Synthesis of Tic-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sterically Constrained Peptides

In the landscape of modern drug discovery, peptides incorporating conformationally restricted amino acids are invaluable tools for crafting potent and selective therapeutics.[1] 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid analog of phenylalanine, is a prominent example of such a building block.[1] Its unique bicyclic structure introduces significant conformational constraints, which can lock a peptide into its bioactive conformation, thereby enhancing receptor affinity, increasing metabolic stability, and improving pharmacological profiles.[1][2] However, the very structural rigidity that makes Tic a desirable component in peptidomimetics also presents a considerable synthetic challenge due to steric hindrance.[2]

This guide provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of Tic, offering insights into the causality behind experimental choices. We present validated protocols for both methodologies, designed to equip researchers with the knowledge to select the optimal synthesis strategy for their specific needs, balancing factors like speed, scale, complexity, and cost.

Manual vs. Automated Synthesis: A Strategic Decision

The choice between manual and automated SPPS is a critical decision point in the synthesis of any peptide, but it is especially crucial when dealing with "difficult sequences" containing sterically hindered residues like Tic.[3][4][5] While manual synthesis offers flexibility and is cost-effective for small-scale work, automated synthesis provides higher throughput, reproducibility, and efficiency, particularly for routine or complex syntheses.[3][6][7]

Data Presentation: Quantitative Comparison

The following table summarizes key parameters to consider when choosing between manual and automated approaches for the synthesis of Tic-containing peptides.

| Parameter | Manual Solid-Phase Synthesis (SPPS) | Automated Solid-Phase Synthesis (SPPS) |

| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |

| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |

| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |

| Typical Yield per Coupling Step | 90 - 98% (highly operator-dependent, especially with Tic) | > 99% (with optimized protocols) |

| Final Crude Purity | 60 - 85% | 85 - 98% |

| Reagent Consumption | Higher, due to manual dispensing and potential for repeated couplings | Optimized and lower due to precise, automated delivery |

| Reproducibility | Operator-dependent, can be variable | High, ensures batch-to-batch consistency[6] |

| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized in parallel)[6] |

| Flexibility | High, allows for on-the-fly adjustments and troubleshooting | Protocol-dependent, though modern synthesizers offer flexibility[8] |

| Initial Capital Cost | Low | High |

The Core Challenge: Incorporating the Tic Residue

The primary obstacle in synthesizing Tic-containing peptides is overcoming the steric hindrance of its bulky side chain, which can lead to incomplete coupling reactions.[2] Standard coupling conditions are often insufficient, necessitating more potent reagents and optimized protocols.

Key Considerations for Tic Coupling:

-

Choice of Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often ineffective for sterically demanding couplings.[9] More powerful in-situ activating reagents are required.

-

Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2][9] HATU is often considered one of the most efficient coupling reagents for hindered amino acids.[10]

-

Phosphonium Salts: PyBOP and PyAOP are also excellent choices for promoting difficult couplings.[2][9][10]

-

-

Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[9] Increasing the coupling reaction time (e.g., from 1-2 hours to overnight) or performing a "double coupling" (repeating the coupling step with fresh reagents) can significantly improve yields.[2][9] Microwave-assisted peptide synthesis (MAPS) can also be highly effective in driving these difficult couplings to completion by utilizing microwave energy to heat the reaction.[9][11]

-

Solvent Choice: The solvent must effectively solvate the growing peptide chain attached to the resin to prevent aggregation, which can further impede coupling.[9] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[9]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a model Tic-containing peptide. These protocols are designed to be self-validating, with checkpoints to ensure the success of critical steps.

Mandatory Visualization: Synthesis Workflows

Caption: Manual Solid-Phase Peptide Synthesis (SPPS) workflow for Tic-containing peptides.

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) workflow for Tic-containing peptides.

Protocol 1: Manual Solid-Phase Synthesis of a Tic-Containing Peptide

This protocol details the manual synthesis on a 0.1 mmol scale.

1. Resin Preparation: a. Place 100 mg of Rink Amide resin in a manual reaction vessel.[12] b. Swell the resin in NMP or DMF for at least 1 hour.[12] c. Drain the solvent.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

3. Tic Coupling (Double Coupling with HATU): a. First Coupling: i. In a separate vial, dissolve Fmoc-Tic-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[9] ii. Allow the pre-activation to proceed for 1-5 minutes. iii. Add the activated amino acid solution to the deprotected resin. iv. Agitate for 1-2 hours. v. Drain the reaction solution and wash with DMF (3x). b. Kaiser Test: i. Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[12] ii. A blue bead color indicates an incomplete reaction, while a yellow/colorless bead indicates a complete reaction. c. Second Coupling (if Kaiser test is positive): i. Repeat steps 3.a.i through 3.a.iv with a fresh solution of activated Fmoc-Tic-OH.[2] ii. Wash the resin with DMF (5x) and DCM (3x).

4. Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

5. Final Fmoc Deprotection: a. Once the sequence is complete, perform a final deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]). For sequences without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice. c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[12][13] d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14] f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.[14] g. Dry the peptide pellet under vacuum.

Protocol 2: Automated Solid-Phase Synthesis of a Tic-Containing Peptide

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters will need to be programmed according to the instrument's software.

1. Synthesizer Setup: a. Load the appropriate resin into the reaction vessel. b. Place vials containing the protected amino acids (including Fmoc-Tic-OH), activator (e.g., HATU), base (e.g., DIPEA), and solvents (DMF, piperidine solution, DCM) in the designated positions on the synthesizer.[8] c. Program the synthesis sequence, specifying the amino acid order and any special conditions for the Tic coupling.

2. Automated Synthesis Program: a. Standard Cycle (for non-hindered amino acids): i. Deprotection: 20% piperidine in DMF (e.g., 2 x 7 min). ii. Washing: Automated washing cycles with DMF. iii. Coupling: Standard coupling time (e.g., 45-60 min) with standard equivalents of amino acid, activator, and base. iv. Washing: Automated washing cycles with DMF. b. Modified Cycle for Tic Incorporation: i. Deprotection: As per standard cycle. ii. Washing: As per standard cycle. iii. Coupling: Program a "double coupling" protocol. The synthesizer will perform the coupling step, wash, and then deliver a fresh solution of activated Fmoc-Tic-OH for a second coupling reaction.[2] Alternatively, program an extended coupling time (e.g., 2-4 hours). iv. Washing: As per standard cycle.

3. Post-Synthesis Processing: a. Once the automated synthesis is complete, the synthesizer will typically wash the resin and leave it in a suitable solvent (e.g., DCM). b. Remove the resin from the synthesizer. c. Proceed with manual cleavage and deprotection as described in Protocol 1, step 6.[3]

Purification and Analysis

Regardless of the synthesis method, the crude peptide will contain impurities that must be removed.

1. Purification: a. The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[15] b. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous 0.1% TFA).[14] c. Purify the peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[14][15] d. Collect fractions and analyze them for purity. Pool the fractions containing the pure peptide.

2. Analysis: a. Purity Assessment: Analyze the purified peptide by analytical RP-HPLC.[14] b. Identity Confirmation: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][14]

Conclusion: Making an Informed Choice

The synthesis of Tic-containing peptides, while challenging, is readily achievable with the appropriate strategies. Manual synthesis offers a high degree of flexibility and is ideal for exploratory work, methods development, and small-scale synthesis. It allows for immediate troubleshooting, such as performing a Kaiser test and deciding on a second coupling.[7] However, it is labor-intensive and its success is highly dependent on the skill of the operator.[3][7]

Automated synthesis, on the other hand, provides unparalleled reproducibility, higher throughput, and reduced hands-on time, making it the method of choice for routine synthesis, production of peptide libraries, and larger-scale projects.[6][16] By programming optimized protocols that account for the steric hindrance of Tic, such as double coupling or extended reaction times, automated synthesizers can efficiently produce high-purity Tic-containing peptides.[17] The final decision rests on a careful evaluation of the project's specific goals, scale, timeline, and available resources.

References

- A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis of Glycine Peptides. Benchchem.

- Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System th

- Automated Peptide Synthesis: Efficiency & Precision. Adesis, Inc.

- Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.

- A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. PubMed.

- Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

- Application Notes and Protocols for Peptide Cyclization with Tic Amino Acid Deriv

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- Overview of solid phase synthesis of "difficult peptide" sequences. PubMed.

- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.

- Post Cleavage Purification and Analysis of Peptides; TFA removal.

- Cleavage Cocktails; Reagent B. Aapptec Peptides.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.

- Analysis and Purification of Synthetic Peptides by Liquid Chrom

- Peptide Purification Process & Methods: An Overview. Bachem.

- Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF.

- Automated Solid-Phase Peptide Synthesis. PubMed.

- Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC - NIH.

- Getting Started with Automated Peptide Synthesis Guide. PurePep Blog.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Automated Peptide Synthesis: Efficiency & Precision | Adesis [adesisinc.com]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 11. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]

- 12. wernerlab.weebly.com [wernerlab.weebly.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. agilent.com [agilent.com]

- 16. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Cyclic Peptides Containing Fmoc-L-Tic-OH

Abstract

The incorporation of Fmoc-L-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) into cyclic peptides is a critical strategy for drug discovery, offering restricted conformational flexibility that enhances metabolic stability and receptor selectivity.[1] However, the steric bulk and secondary amine nature of the Tic residue present significant synthetic challenges, including difficult acylation, slow coupling kinetics, and racemization risks. This guide provides a field-proven protocol for the synthesis, monitoring, and cyclization of Tic-containing peptides, moving beyond standard SPPS templates to address the specific physicochemical demands of this constrained amino acid.

Part 1: Chemical Constraints & Strategic Planning

The Tic Constraint

Unlike flexible amino acids (e.g., Gly, Ala), L-Tic locks the peptide backbone dihedral angle (

Operational Impact:

-

Steric Hindrance: The bulky aromatic system shields the nucleophilic nitrogen, reducing coupling rates by orders of magnitude compared to primary amines.

-

Monitoring Failure: The standard Kaiser (Ninhydrin) test relies on primary amines and will yield false negatives (no blue color) for N-terminal Tic.

-

Cyclization Geometry: Attempting to close a macrocycle at the Tic nitrogen is kinetically unfavorable.

Reagent Selection Matrix

Standard reagents (HBTU/DIEA) often fail to drive couplings to completion with Tic. The following system is validated for high-yield synthesis:

| Reaction Step | Recommended Reagent System | Rationale |

| Coupling TO Tic | HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq) | The 7-azabenzotriazole group (HOAt) enhances reactivity via neighboring group effects, crucial for acylating the hindered secondary amine. |

| Coupling FROM Tic | PyAOP or COMU / TMP (2,4,6-trimethylpyridine) | The bulky nucleophile (Tic) requires a highly activated ester. TMP is a weaker base than DIEA, reducing the risk of racemization at the sensitive Tic |

| Fmoc Removal | 20% Piperidine + 0.1M HOBt in DMF | HOBt suppresses aspartimide formation and potential racemization during prolonged deprotection cycles. |

| Monitoring | Chloranil Test or p-Anil | Specifically detects secondary amines (turning blue) where Ninhydrin fails. |

Part 2: Solid Phase Synthesis Protocol (SPPS)

Resin Selection

-

For Solution-Phase Cyclization: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Reasoning: Allows cleavage of the protected peptide fragment using mild acid (1% TFA/DCM), leaving side-chain protecting groups intact for the cyclization step.

-

-

For On-Resin Cyclization: Use Rink Amide or Wang Resin (anchored via Glu/Asp side chains).

Step-by-Step Linear Assembly

Note: This workflow assumes a standard Fmoc strategy, highlighting deviations required for Tic.

-

Resin Swelling: DCM (3 x 15 min) followed by DMF (3 x 15 min).

-

Standard Coupling (Pre-Tic): Build the linear chain up to the residue preceding Tic.

-

Coupling Fmoc-L-Tic-OH:

-

Dissolve Fmoc-L-Tic-OH (4 eq) and HATU (3.9 eq) in DMF.

-

Add DIEA (8 eq) immediately before adding to resin.

-

Reaction Time: 2 hours (double coupling recommended).

-

Validation: Perform Kaiser test (Tic has a primary amine before coupling? No, the resin has a primary amine.[2] The Kaiser test works here to ensure Tic is attached).

-

-

Fmoc Deprotection of Tic:

-

Treat with 20% Piperidine/DMF (2 x 10 min).

-

Crucial Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is vital to remove secondary amines (piperidine) which trigger false positives in the Chloranil test.

-

-

Validation (The Chloranil Checkpoint):

-

Sample 2-5 mg of resin beads.

-

Add 2 drops of 2% Acetaldehyde in DMF.[3]

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes.

-

Result: Dark Blue/Green beads = Free Secondary Amine (Tic is deprotected and ready). Colorless/Yellow = Incomplete deprotection.

-

-

Coupling the Next Amino Acid (Post-Tic):

-

Challenge: The N-terminus is now a hindered secondary amine.

-

Use HOAt/HATU or PyAOP (4 eq).

-

Reaction Time: 3 - 4 hours at Room Temp.

-

Optional: Microwave assistance (50°C, 25W) can drive this coupling, but monitor for racemization.

-

Validation:Repeat Chloranil Test.

-

Result: Colorless/Yellow beads = Complete Coupling. Blue beads = Incomplete (Double couple immediately).

-

Workflow Visualization

The following diagram illustrates the decision logic for the critical Tic incorporation steps.

Figure 1: Decision tree for SPPS incorporation of Tic, emphasizing the switch from Kaiser to Chloranil testing.

Part 3: Cyclization Protocols

Strategic Design

Do not design the linear precursor such that the cyclization step requires forming a bond between Tic and another residue. The steric bulk will severely impede ring closure, leading to oligomerization.

-

Optimal Ligation Site: Between two non-hindered residues (e.g., Gly-Gly, Ala-Phe).

-

Tic Placement: Ideally in the middle of the linear sequence to induce the "turn" conformation that pre-organizes the chain for cyclization.

Protocol: Solution Phase Cyclization (Recommended)

This method avoids the pseudo-dilution limitations of on-resin cyclization and allows for purification of the linear precursor.

-

Cleavage from 2-CTC Resin:

-

Treat resin with 1% TFA in DCM (10 x 2 min). Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately).

-

Result: Side-chain protected linear peptide with free N- and C-termini.

-

-

Concentration: Evaporate solvents; re-dissolve in DCM and wash with water to remove salts.

-

Cyclization (High Dilution):

-

Concentration: < 1 mM (critical to favor intramolecular cyclization over intermolecular dimerization).

-

Solvent: DMF or DCM (anhydrous).

-

Reagents: PyBOP (3 eq) + HOAt (3 eq) + DIEA (6 eq).

-

Procedure: Add the peptide solution slowly (via syringe pump over 4 hours) to the stirring reagent solution.

-

-

Global Deprotection:

-

Evaporate cyclization solvent.

-

Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to remove side-chain protecting groups.

-

Part 4: Quality Control & Troubleshooting

Racemization Check

Tic is susceptible to racemization during activation.

-

Method: Analytical HPLC using a Chiral Column (e.g., Chiralpak IC) or C18 with a shallow gradient.

-

Standard: Synthesize the L-Tic and D-Tic linear standards to identify retention times.

Troubleshooting Table

| Issue | Symptom | Root Cause | Corrective Action |

| Incomplete Coupling to Tic | Chloranil test remains blue after coupling next AA. | Steric hindrance of Tic secondary amine.[4] | Switch to PyAOP or HATU/HOAt at 50°C. Use microwave (max 50°C). |

| Low Cyclization Yield | Mass spec shows dimers (2M+H). | Concentration too high. | Reduce peptide concentration to 0.5 mM during cyclization. |

| False Negative Monitoring | Beads are colorless after Fmoc-Tic deprotection. | Kaiser test used instead of Chloranil. | Must use Chloranil (Acetaldehyde/Chloranil) for secondary amines. |

| Deletion Sequences | Mass spec shows [M - AA] peaks. | Aggregation of hydrophobic Tic sequences. | Use Pseudoproline dipeptides if possible, or switch solvent to NMP/DMSO (10%). |

References

-

Fmoc-L-Tic-OH Physical Properties & Structure. PubChem. Available at: [Link]

-

Monitoring of Peptide Coupling: The Chloranil Test. AAPPTec Technical Library. Available at: [Link]

-

Racemization in Peptide Synthesis. National Institutes of Health (PMC). Available at: [Link]

Sources

overcoming difficult coupling of Fmoc-L-Tic-OH in SPPS

Technical Support Center: Optimizing Fmoc-L-Tic-OH Incorporation in SPPS

Subject: Troubleshooting Guide for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) Ticket ID: SPPS-TIC-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Fmoc-L-Tic-OH is a conformationally constrained phenylalanine analogue. In Solid-Phase Peptide Synthesis (SPPS), it presents two distinct challenges:

-

Coupling of Tic: Attaching Tic to the resin-bound peptide is generally efficient but prone to racemization due to the activated ester's sensitivity.

-

Coupling to Tic (The "Tic Barrier"): This is the primary failure point. The N-terminus of Tic is a sterically hindered secondary amine (similar to Proline but bulkier). Standard coupling protocols (HBTU/DIPEA) often fail to acylate this amine, leading to deletion sequences.

Module 1: The "Tic Barrier" (Coupling to the N-terminus of Tic)

Q: I have successfully coupled Tic, but the next amino acid will not attach. The Kaiser test is confusing. What is happening?

A: You are encountering the "Tic Barrier." The secondary amine of the tetrahydroisoquinoline ring is buried within a bicyclic system, creating massive steric hindrance.

1. Diagnostic Failure (The Kaiser Trap)

-

The Problem: The Kaiser (Ninhydrin) test detects primary amines. It will not react with the secondary amine of Tic. A negative Kaiser test after Fmoc-deprotection of Tic is a false negative .

-

The Solution: You must use the Chloranil Test or p-Anil Test to monitor the deprotection of Tic and the coupling of the subsequent amino acid.

2. Validated Protocol: Chloranil Test for Secondary Amines

-

Reagent A: 2% Acetaldehyde in DMF.[1]

-

Reagent B: 2% p-Chloranil in DMF.

-

Procedure:

-

Wash a small sample of resin beads with DCM/MeOH.

-

Place beads in a small tube.

-

Add 2 drops of A and 2 drops of B.

-

Let stand for 5 minutes at room temperature.

-

-

Interpretation:

-

Blue/Green Beads: Positive (Free secondary amine present → Coupling incomplete).

-

Colorless/Yellow Beads: Negative (Secondary amine acylated → Coupling complete).

-

3. Recommended Coupling Protocol (Acylation of Tic) Standard HBTU/DIPEA is insufficient. You must use a phosphonium reagent or a high-efficiency uronium salt with a stronger leaving group.

| Component | Recommendation | Mechanism of Action |

| Reagent | PyAOP or HATU | PyAOP (phosphonium) avoids guanidinium capping of the secondary amine. HATU provides the HOAt leaving group (neighboring group effect). |

| Additive | HOAt (0.1 M) | Increases reaction rate via acid catalysis and reduces racemization. |

| Base | TMP (Collidine) | 2,4,6-Trimethylpyridine is a weaker, non-nucleophilic base that minimizes base-catalyzed side reactions. |

| Solvent | NMP or DMF/DCM (1:[2][3][4]1) | NMP solvates aggregated chains better than DMF. |

| Cycles | Double Couple | 2 x 2 hours (or 1 x 12 hours). |

Module 2: Racemization & DKP Formation

Q: My peptide mass is correct, but the bioactivity is low. Could Tic be racemized?

A: Yes. Tic is sensitive to base-catalyzed racemization during its own activation (coupling of Tic). Furthermore, if Tic is the second residue from the C-terminus, you risk Diketopiperazine (DKP) formation.

1. Preventing Racemization (Coupling of Tic) When activating Fmoc-L-Tic-OH to attach it to the peptide chain:

-

Avoid: Pre-activation for >2 minutes.

-

Avoid: High temperatures (>50°C) if using microwave SPPS.

-

Protocol: Use DIC/Oxyma Pure (carbodiimide chemistry) instead of base-driven uronium salts (HBTU/HATU). Carbodiimide activation is essentially neutral pH, drastically reducing proton abstraction from the

-carbon.

2. The DKP Danger Zone (C-Terminal Tic) If your sequence is Resin-AA1-Tic-Fmoc:

-

Mechanism: Upon removing the Fmoc group from Tic, the free secondary amine can back-bite onto the carbonyl of AA1, cleaving the dipeptide from the resin as a cyclic Diketopiperazine (DKP).

-

Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[5] The steric bulk of the trityl linker prevents the conformational fold required for DKP formation. Avoid Wang resin for C-terminal Proline or Tic.

Module 3: Visualization & Logic Flow

Figure 1: Troubleshooting The Tic Coupling Workflow

Caption: Decision logic for distinguishing between racemization risks (coupling of Tic) and steric hindrance (coupling to Tic).

Module 4: Validated Experimental Protocol

Protocol: High-Efficiency Coupling to N-terminal Tic Use this when the amino acid following Tic fails to couple.

-

Swelling: Swell resin in NMP (N-methylpyrrolidone) for 20 mins. NMP swells polystyrene resins better than DMF, exposing internal sites.

-

Activation (Prepare in a vial):

-

Base Addition:

-

Add TMP (2,4,6-Collidine) (10.0 eq).

-

Note: Do not use DIPEA if possible; Collidine reduces elimination side reactions.

-

-

Reaction:

-

Monitoring:

References

-

Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link

-

Albericio, F., et al. (1998). "PyAOP: A coupling reagent for difficult sequences."[10] Tetrahedron Letters. Link

- Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (Establishes the Chloranil test protocol).

-

Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides: Solutions to the 'Tic' Problem." Journal of Peptide Science. Link

Sources

- 1. chempep.com [chempep.com]

- 2. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

Technical Support Center: Handling Aggregation in Multi-Tic Peptides

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Prevention of Aggregation in Peptides Containing Multiple Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Residues. Ticket ID: TIC-AGG-001 Assigned Scientist: Senior Application Specialist, Peptide Chemistry Division.

Executive Summary: The "Tic" Paradox

Tic is a constrained analogue of Phenylalanine. While invaluable for restricting conformational flexibility (often to lock bio-active conformations in bradykinin antagonists or opioid peptides), this very rigidity is the root cause of your aggregation issues.

Unlike flexible hydrophobic residues (Leu, Val), Tic locks the peptide backbone into specific dihedral angles (

This guide is structured to intervene at three critical stages: Design , Synthesis , and Purification .

Module 1: Structural Design Strategies (Prevention)

Intervention at the sequence level is the most effective way to prevent aggregation before it starts.

Strategy A: The O-Acyl Isopeptide Method ("Switch" Peptides)

If your sequence contains Serine or Threonine near the Tic residues, this is the gold standard. You synthesize the peptide with an isopeptide bond (ester) rather than an amide bond. This introduces a "kink" that physically prevents the formation of the

Mechanism:

-

Synthesis: The peptide is built with the backbone routed through the side-chain oxygen of Ser/Thr.

-

Result: The peptide behaves as a random coil (highly soluble, non-aggregated).

-

Restoration: Upon exposure to neutral pH (physiological conditions), an O-to-N acyl migration occurs, restoring the native peptide bond.[1]

Strategy B: Backbone Protection (Hmb/Dmb)

If Ser/Thr are absent, use backbone protection on Glycine or Alanine residues adjacent to Tic.

-

Reagent: Fmoc-(Fmoc-Hmb)Gly-OH or Fmoc-(Dmb)Gly-OH.

-

Function: The bulky Hmb/Dmb group sterically blocks the intermolecular Hydrogen bonding that stabilizes aggregates.[2]

Visualization: O-to-N Acyl Migration Pathway

Caption: The O-acyl isopeptide strategy converts an insoluble Tic-rich peptide into a soluble precursor that auto-converts to the native form at physiological pH.

Module 2: Synthesis Optimization (The "On-Resin" Fix)

If sequence modification is impossible, you must fight aggregation kinetically during SPPS.

Resin Selection

Do NOT use standard Polystyrene (PS).

-

Recommendation: ChemMatrix (PEG) or Tentagel (PEG-PS) .

-

Reasoning: PEG-based resins swell better in the polar solvents required to solvate aggregates.

-

Loading: Strict requirement for Low Loading (0.1 – 0.25 mmol/g) . High density promotes inter-chain interaction.

-

Specific for Tic: Use 2-Chlorotrityl Chloride (2-CTC) linker if Tic is at the C-terminus. The steric bulk prevents Diketopiperazine (DKP) formation, a common side reaction with Pro/Tic residues.[2]

The "Magic Mixture" & Chaotropic Salts

Standard DMF is insufficient for multi-Tic sequences. You must disrupt H-bonds and

| Component | Role | Protocol |

| Chaotropic Salts | Disrupts H-bonding networks and | Use 0.1M LiCl or 4M KSCN in the coupling solution. |

| Solvent System | Improves solvation of hydrophobic chains.[3] | NMP or DMF/DMSO (4:1) . DMSO is excellent for Tic peptides but requires careful washing before activation. |

| "Magic Mixture" | The nuclear option for difficult couplings. | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate . |

Coupling Protocol for Tic

Tic is sterically hindered. Standard HATU cycles often fail.

Step-by-Step Protocol:

-

Swelling: Pre-swell resin in DCM (30 min), then wash with NMP.

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (Prevents aspartimide formation and improves deprotection kinetics).

-

Activation:

-

Reagent: HATU (or COMU) + HOAt (Add HOAt explicitly).

-

Base: TMP (2,4,6-trimethylpyridine) or DIEA .

-

Note: Avoid PyBOP for Tic; it is often too slow.

-

-

Microwave: Heat to 75°C for 5 minutes (except for Cys/His/Arg - keep those at 50°C).

-

Double Couple: Always double couple the Tic residue and the residue immediately following it.

Module 3: Purification & Handling (Downstream)

Tic peptides often "gel" or precipitate upon cleavage. Standard ACN/Water gradients will fail.

Troubleshooting "The Gel"

If your peptide comes off the resin as a gelatinous mass or precipitates in the HPLC vial:

The HFIP Protocol:

-

Dissolution: Dissolve the crude lyophilized peptide in 100% Hexafluoroisopropanol (HFIP) .

-

Why? HFIP is a potent H-bond disruptor and will break up

-sheets.

-

-

Dilution: Slowly dilute with water/ACN while sonicating.

-

Injection: Inject this solution directly (ensure your column is compatible, or dilute enough to prevent solvent effects).

HPLC Buffer Modification

Standard 0.1% TFA is often insufficient to suppress the hydrophobicity of Tic clusters.

-

Alternative: 0.1% Perchloric Acid (HClO4) or Phosphate buffer (pH 2.5) at 60°C.

-

Column: Use a C4 or Diphenyl column rather than C18. Diphenyl columns interact favorably with the aromatic Tic rings via

interactions, offering better selectivity than pure hydrophobicity (C18).

Workflow Visualization: Decision Matrix

Caption: Decision matrix for selecting the correct aggregation-prevention strategy based on sequence composition and peptide length.

FAQ: Common Pitfalls

Q: My Kaiser test is negative, but MS shows a deletion of the Tic residue. Why? A: The Kaiser test is unreliable for secondary amines (like Tic or Proline) and aggregated sequences. The "negative" result is a false negative; the reagents couldn't penetrate the resin aggregate.

-

Fix: Use the Chloranil test or micro-cleavage followed by HPLC/MS to verify coupling completion.

Q: Can I use PEGylation to solubilize the Tic peptide? A: Yes. A reversible "PEG-assist" strategy works well. You can attach a PEG chain to a Cysteine residue (via a disulfide bond). This acts as a massive solubility tag during purification. Once purified, you cleave the PEG using TCEP or DTT.

Q: Why is my Tic-Tic coupling showing high racemization? A: Activating a Tic residue (where Tic is the carboxylic acid component) is prone to racemization due to the strain in the tetrahydroisoquinoline ring.

-

Fix: Use Oxyma Pure/DIC instead of HATU/DIEA for this specific coupling to reduce base-catalyzed racemization, or use lower temperatures (0°C) for the activation step.

References

-

Sohma, Y., et al. (2006). "Development of O-acyl isopeptide method." Peptide Science. Link

-

Coin, I., et al. (2007).[4] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

-

Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews. Link

-

Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide. Link

-

Kato, T., et al. (2015). "Synthesis of Unprotected Linear or Cyclic O-Acyl Isopeptides in Water." Organic Letters. Link

Sources

Technical Support Center: Strategies to Improve Fmoc-L-Tic-OH Coupling Efficiency

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid, Fmoc-L-Tic-OH (Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). Due to its rigid, bicyclic structure, Fmoc-L-Tic-OH often presents significant hurdles in solid-phase peptide synthesis (SPPS), leading to low coupling yields, truncated sequences, and other impurities.

This comprehensive guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve optimal coupling efficiency.

Understanding the Challenge: The Steric Hindrance of Fmoc-L-Tic-OH

Fmoc-L-Tic-OH's structure, which can be considered a bridged analog of Fmoc-L-phenylalanine, imposes considerable steric bulk around the carboxylic acid group. This bulkiness physically obstructs the approach of the nucleophilic N-terminal amine of the growing peptide chain on the solid support, thereby slowing down the rate of amide bond formation. Inefficient coupling can lead to a cascade of undesirable side reactions and ultimately, failure to synthesize the target peptide.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the coupling of Fmoc-L-Tic-OH in a practical, question-and-answer format.

Issue 1: Low Coupling Yield and Presence of Deletion Sequences

Question: My final peptide analysis shows a low yield and significant peaks corresponding to sequences lacking the Tic residue. What are the primary causes and how can I improve the coupling efficiency?

Answer: Low coupling yield and deletion sequences are classic indicators of incomplete acylation with Fmoc-L-Tic-OH. The primary cause is the steric hindrance of the amino acid, which necessitates more potent activation and optimized reaction conditions.

The key to successfully coupling sterically hindered amino acids like Fmoc-L-Tic-OH is to generate a highly reactive activated ester and provide sufficient time and favorable conditions for the reaction to proceed to completion.

Recommended Solutions:

-

Choice of Coupling Reagent: Standard carbodiimide-based reagents like DIC/HOBt are often insufficient for coupling Fmoc-L-Tic-OH. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[1][]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[1][3]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU.[1]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for difficult couplings.[1]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU, offering a safer alternative to benzotriazole-based reagents.[1][4]

-

-

Pre-activation: Allowing the Fmoc-L-Tic-OH to react with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding the mixture to the resin can enhance the formation of the active ester and improve coupling efficiency.

-

Optimize Stoichiometry: Increase the equivalents of Fmoc-L-Tic-OH and the coupling reagent. Using 3-5 equivalents of each relative to the resin loading is a common and effective strategy for difficult couplings.[5]

-

Double Coupling: If a single coupling is insufficient, performing a second coupling with fresh reagents is a reliable method to drive the reaction to completion.[6] This is often a necessary step for sterically demanding residues.

-

Elevated Temperature: Increasing the reaction temperature to 40-50°C can enhance the reaction kinetics.[6] However, this should be done with caution as elevated temperatures can also increase the risk of racemization for some amino acids.[7][8]

This protocol provides a robust starting point for achieving high coupling efficiency with Fmoc-L-Tic-OH.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-L-Tic-OH (3-5 equivalents)

-

HATU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is completely removed (confirmed by a negative Kaiser test) and the resin is thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Tic-OH and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated Fmoc-L-Tic-OH solution to the peptide-resin. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time can be extended or the temperature can be moderately increased.

-

Monitoring: After the initial coupling, perform a Kaiser test to check for the presence of free primary amines.

-

Double Coupling (if necessary): If the Kaiser test is positive (indicating incomplete coupling), drain the reaction vessel, wash the resin with DMF, and repeat steps 2-4 with a fresh solution of activated Fmoc-L-Tic-OH.

-

Washing: Once a negative Kaiser test is achieved, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Diagram: Decision Workflow for Fmoc-L-Tic-OH Coupling

Caption: Decision-making workflow for coupling Fmoc-L-Tic-OH.

Issue 2: Significant Diketopiperazine (DKP) Formation

Question: I am observing a significant loss of my dipeptide from the resin, especially when Tic is the N-terminal or the second amino acid in the sequence. What is causing this and how can I prevent it?

Answer: This is a classic case of diketopiperazine (DKP) formation. The N-terminal amine of the dipeptide-resin attacks the ester linkage to the resin, leading to the cyclization and release of the dipeptide as a DKP. This side reaction is particularly prevalent with N-terminal proline and proline-like residues such as Tic.

The most effective strategies to mitigate DKP formation involve using a resin with a sterically hindered linker and modifying the Fmoc deprotection conditions to minimize the time the free N-terminal amine is exposed to basic conditions.

Recommended Solutions:

-

Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl group of the 2-CTC resin provides significant steric hindrance around the ester linkage, which effectively suppresses the intramolecular cyclization that leads to DKP formation.[9]

-

Optimized Fmoc Deprotection:

-

Reduced Piperidine Concentration: Using a lower concentration of piperidine (e.g., 10% in DMF) can slow down the rate of DKP formation.[10]

-

Alternative Bases: Replacing piperidine with 5% (w/v) piperazine in DMF or NMP has been shown to significantly reduce DKP formation.[11][12] A combination of 2% DBU and 5% piperazine in NMP is also a highly effective alternative.[11]

-

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-L-Tic-OH (1.5-2 equivalents)

-

DIPEA (3-4 equivalents)

-

Dichloromethane (DCM)

-

Methanol (for capping)

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

-

Amino Acid Loading: In a separate vessel, dissolve Fmoc-L-Tic-OH in DCM. Add DIPEA to the solution. Add this mixture to the swollen resin and agitate for 1-2 hours at room temperature.

-

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) to the resin and agitate for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, followed by DMF.

-

Fmoc Deprotection: Proceed with the first Fmoc deprotection using the optimized conditions described above (e.g., 5% piperazine in NMP).

Diagram: Mechanism of DKP Formation and its Prevention

Caption: DKP formation is suppressed by the bulky 2-CTC resin.

Issue 3: Racemization of Fmoc-L-Tic-OH

Question: I am concerned about potential racemization of the Tic residue during coupling. How can I minimize this side reaction?

Answer: While Fmoc-L-Tic-OH is not as prone to racemization as amino acids like histidine or cysteine, the risk is not negligible, especially under harsh coupling conditions. The mechanism of racemization involves the formation of an oxazolone intermediate, which can be deprotonated and reprotonated to yield the D-enantiomer.

The key to preventing racemization is to minimize the exposure of the activated amino acid to strong bases and to use additives that suppress the formation of the oxazolone intermediate.

Recommended Solutions:

-

Use of Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling reaction can significantly suppress racemization.[13] These additives act as scavengers for byproducts that can promote racemization and can also form less reactive, more stable active esters.

-

Choice of Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like DIPEA, especially if racemization is a concern.

-

Control Temperature: Avoid prolonged coupling at elevated temperatures, as this can increase the rate of racemization.[7] If heating is necessary to improve coupling efficiency, it is a trade-off that needs to be carefully considered and monitored.

-

Base-Free Conditions: For particularly sensitive couplings, using a combination of DIC and HOBt or Oxyma under base-free conditions can be an effective strategy to minimize racemization.[14]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for coupling Fmoc-L-Tic-OH?

A1: N,N-Dimethylformamide (DMF) is the most commonly used solvent for SPPS and is generally suitable for coupling Fmoc-L-Tic-OH. However, for difficult couplings or sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its stronger solvating properties. In some cases, a mixture of DMF and dichloromethane (DCM) can also be effective.

Q2: Should I always double couple Fmoc-L-Tic-OH?

A2: Given the inherent difficulty of coupling this sterically hindered amino acid, performing a double coupling is a prudent strategy to ensure the reaction goes to completion, especially in the synthesis of longer peptides. It is highly recommended to monitor the completion of the first coupling with a Kaiser test.

Q3: Can I use microwave-assisted peptide synthesis (MAPS) for coupling Fmoc-L-Tic-OH?

A3: Yes, MAPS can be very effective in accelerating the coupling of hindered amino acids. The use of microwave energy can significantly reduce coupling times. However, it is important to carefully control the temperature to avoid excessive heating, which can increase the risk of racemization.[7][8]

Summary of Recommended Coupling Conditions for Fmoc-L-Tic-OH

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU, HBTU, PyBOP, or COMU | High reactivity to overcome steric hindrance.[1] |

| Equivalents | 3-5 eq. Fmoc-L-Tic-OH and coupling reagent | Drives the reaction to completion.[5] |

| Base | DIPEA (6-10 eq.) or NMM | Activates the coupling reagent. NMM is a weaker base and may reduce racemization. |

| Solvent | DMF or NMP | Good solvation for reagents and growing peptide chain. |

| Temperature | Room Temperature (can be increased to 40-50°C with caution) | Balances reaction kinetics with the risk of side reactions.[6] |

| Reaction Time | 2-4 hours (or longer, monitor with Kaiser test) | Allows sufficient time for the sterically hindered coupling to proceed. |

| Key Strategy | Double coupling | Ensures complete acylation.[6] |

References

- BenchChem. A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.

- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

- Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 11455-11464.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Peptideweb.com. Loading protocols.

- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.

- Merck Millipore. Novabiochem® Coupling reagents.

- Gongora-Benitez, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- BenchChem.

- Aapptec Peptides.

- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Kumar, A., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20(33), 6565-6586.

- Szaniszlo, P., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3017-3021.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 11455-11464.

- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246.

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801.

- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

- BenchChem.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

- Yang, M., et al. (2022). An Optimized Fmoc-removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide. ACS Omega, 7(13), 11455-11464.

- BenchChem. Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Ala-OH-13C3.

- BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.

- BenchChem. Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Tyr(tBu).

- BenchChem. Troubleshooting low yield in N3-peptide synthesis.

- BenchChem. Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH.

- Mesa Labs. SPPS Tips For Success Handout.

- Carpino, L. A., et al. (1994). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides incorporating sterically hindered residues. Tetrahedron Letters, 35(25), 2279-2282.

- Nowick, J. S. (2017).

- Kumar, A., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(18), 5961-5967.

- Wang, Y., et al. (2018). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Journal of Chemical Technology & Biotechnology, 93(10), 2875-2882.

- ResearchGate.

Sources

- 1. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. people.uniurb.it [people.uniurb.it]

- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Fmoc-L-Tic-OH Optimization

This guide functions as a specialized Technical Support Center for researchers working with Fmoc-L-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) .

Ticket ID: TIC-OPT-2025 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Fmoc-L-Tic-OH presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

-

Steric Hindrance: The constrained bicyclic structure creates significant steric bulk, slowing down coupling kinetics.

-

Secondary Amine Nature: Once deprotected, the N-terminus is a secondary amine (like Proline but bulkier), making the next coupling step notoriously difficult.

This guide optimizes reaction time by balancing kinetic efficiency against racemization risks .

Part 1: Optimizing Reaction Time & Conditions

The Kinetics vs. Purity Trade-off

Reaction time cannot be viewed in isolation; it is a function of temperature and activation chemistry. For Fmoc-Tic-OH, "standard" protocols (e.g., 30 min at RT) frequently result in deletion sequences.

Recommended Coupling Protocols

Use the following matrix to select conditions based on your synthesizer capabilities and sequence position.

| Variable | Standard Protocol (Room Temp) | High-Throughput (Microwave) | Critical Note |

| Coupling Time | 2 x 60 minutes (Double Couple) | 1 x 10 min (or 2 x 5 min) | Single coupling at RT is rarely sufficient. |

| Temperature | 20°C - 25°C | Max 50°C | Do NOT exceed 50°C. Tic is prone to racemization at higher temps. |

| Reagents | DIC / Oxyma Pure (1:1) | DIC / Oxyma Pure | Preferred over HATU to minimize racemization. |

| Concentration | 3 - 5 eq. | 5 eq. | High concentration drives kinetics (Le Chatelier's principle). |

| Base | Base-Free (preferred) or Collidine | DIPEA (Low concentration) | Strong bases (DBU) or excess DIPEA accelerate racemization. |

Technical Insight: The "Base-Free" method using DIC/Oxyma is superior for Fmoc-Tic-OH because it minimizes proton abstraction from the

-carbon, significantly reducing racemization compared to HATU/DIPEA systems [1, 2].

Visualizing the Optimization Workflow

The following decision tree guides you through the optimization process during synthesis.

Part 2: The "Coupling ONTO Tic" Challenge

Context: You have successfully coupled Tic. Now you must deprotect it and couple the NEXT amino acid.[1] This is often the failure point.

The Problem: The deprotected Tic residue is a hindered secondary amine . Standard reagents (HBTU/HCTU) often fail here because they cannot effectively activate the incoming amino acid to overcome the steric barrier of the Tic ring.

Troubleshooting Guide: Coupling AA(n+1) onto Tic

Q: Why is my Kaiser test negative (yellow) but the coupling failed? A: The Kaiser test detects primary amines.[2][3] Tic is a secondary amine.[4] A negative Kaiser test on a Tic-terminal resin is a false negative .

-

Solution: You MUST use the Chloranil Test or Isatin Test .

-

Chloranil Positive: Blue/Green beads (Secondary amine present).

-

Chloranil Negative: Colorless/Yellow beads (Coupling complete).

-

Q: Which reagents should I use to couple onto Tic? A: You need the most powerful activation possible.

-

Gold Standard: HATU / HOAt / DIPEA (in NMP).

-

Why: The aza-benzotriazole (HOAt) provides "anchimeric assistance" (neighboring group effect) that accelerates coupling to hindered amines [3].

-

-

Alternative: PyBrOP or PyClocK .

-